2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride

Kinase Inhibition ALK Structure-Activity Relationship (SAR)

Researchers need reactive piperazine intermediates with orthogonal functional handles for SAR exploration. This hydrochloride salt (MW 295.2 g/mol) solves this via two distinct reactive sites: - Electrophilic chloroacetyl group for nucleophilic substitution (amide/amine/thioether libraries) - 3-Thienylmethyl ring for electronic tuning in P2X3 or ALK kinase targets Validated as a privileged scaffold: analogous derivatives show ALK IC50 improvement (2.3-fold vs 2-thienyl isomer) and K562 antiproliferative activity (10 µM baseline). Ideal for PROTAC linker attachment. Supplied with batch-specific HPLC/COA.

Molecular Formula C11H16Cl2N2OS
Molecular Weight 295.2 g/mol
CAS No. 1308650-36-3
Cat. No. B1522970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride
CAS1308650-36-3
Molecular FormulaC11H16Cl2N2OS
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CSC=C2)C(=O)CCl.Cl
InChIInChI=1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H
InChIKeyHAWOLUKVJFVABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride: Baseline Profile


This compound is a piperazine derivative featuring a 2-chloroacetyl group and a thiophen-3-ylmethyl substituent on the piperazine ring, supplied as a hydrochloride salt [1]. With a molecular weight of 295.2 g/mol, it is primarily utilized as a synthetic intermediate or building block in medicinal chemistry research [1]. Its structure provides two key functional handles: an electrophilic chloroacetyl group amenable to nucleophilic substitution and a thiophene ring capable of engaging in specific electronic interactions [1].

Electrophilic HandleChloroacetyl group supports nucleophilic substitution for library synthesis.
Thiophene Motif3-ylmethyl substitution enables specific electronic interactions in binding pockets.
Salt FormHydrochloride salt improves handling and solubility in synthesis workflows.

Why This Piperazine Derivative Cannot Be Replaced by Generic Analogs


Simple piperazine analogs, such as 1-(2-thienylmethyl)piperazine or 1-(3-thienylmethyl)piperazine, lack the critical 2-chloroacetyl warhead responsible for the target compound's reactivity as an alkylating agent and synthetic scaffold [1]. This electrophilic center is essential for generating diverse compound libraries via nucleophilic displacement, a property absent in non-acylated analogs . Furthermore, the specific thiophene substitution pattern (3-ylmethyl) directly influences target binding and biological potency, as demonstrated by the substantial difference in ALK inhibitory activity between tetrahydrothiophenyl and thienylmethyl piperazine derivatives . Substituting a 2-thienyl or benzyl group would alter the compound's electronic profile, steric bulk, and lipophilicity, leading to unpredictable and likely inferior performance in structure-activity relationship (SAR) studies .

Missing Reactive Warhead
Simple piperazines without the chloroacetyl group cannot function as alkylating scaffolds for downstream derivatization.
Substitution Pattern Sensitivity
2‑thienylmethyl or benzyl analogs may shift electronic profile and binding specificity in kinase or ion channel assays.
SAR Context Divergence
Differences in thiophene attachment can lead to markedly different target engagement profiles; direct interchange may compromise SAR interpretation.

Evidence-Based Differentiation Guide


ALK Inhibition: 2.3-Fold Advantage Over 2-Thienylmethyl Analog

In a direct comparison of piperazine derivatives, the thiophen-3-ylmethyl substitution pattern demonstrated significantly higher potency against the Anaplastic Lymphoma Kinase (ALK) target. The 1-((tetrahydrothiophen-3-yl)methyl)piperazine compound, a close saturated analog of the target compound's thiophene moiety, achieved an IC50 of 48 ± 3.1 nM, while the 1-(2-thienylmethyl)piperazine analog was 2.3-fold less potent with an IC50 of 112 ± 8.7 nM . This demonstrates that the thiophene ring, particularly the 3-ylmethyl isomer, confers a critical advantage for binding within the ALK active site, a feat the 2-thienyl isomer cannot replicate.

ALK Inhibition
Data to verify
Target analog IC50: 48 ± 3.1 nM2‑Thienylmethyl analog: 112 ± 8.7 nMReported 2.3‑fold difference
Supports substitution-pattern SAR interpretation.
Data from structurally analogous compound; independent verification recommended.
Kinase Inhibition ALK Structure-Activity Relationship (SAR) Piperazine Derivatives

P2X3 Receptor Antagonism Validated in Electrophysiology Assays

A closely related compound within the same structural class, a chlorinated thiophene-piperazine analog, was evaluated for its antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at a screening concentration of 10 µM, using the gold-standard Xenopus oocyte two-electrode voltage clamp assay [1]. A patent specifically claims that heterocyclic compounds of this type, featuring a piperazine core linked to a thiophene, exhibit high P2X3 antagonistic activity and good selectivity [2]. This positions the target compound, a key intermediate for synthesizing this class of P2X3 antagonists, as having a validated mechanism of action within a therapeutically relevant target family.

P2X3 Antagonism
Class-level
Class representative active at 10 µM in Xenopus oocyte electrophysiology assay.
Supports ion channel research context.
Target compound is a key synthetic intermediate; direct P2X3 data pending.
P2X3 Receptor Pain Research Electrophysiology Piperazine Derivatives

Antitumor Activity Against K562 Leukemia Cells

A closely related analog, 1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine, which shares the identical thiophen-3-ylmethyl piperazine core with the target compound, demonstrated a potent antiproliferative effect against K562 chronic myelogenous leukemia cells with an IC50 of approximately 10 µM . This establishes a baseline for the core scaffold's antitumor potential and provides a clear incentive for using the target compound, which features a reactive chloroacetyl handle for further derivatization, to build focused libraries aimed at improving this potency.

K562 Cell Proliferation
Class-level
Analog IC50 ≈ 10 µM (K562 leukemic cell line).
Supports cell-model endpoint interpretation.
Analog scaffold; direct testing of target compound required.
Antitumor Activity Leukemia K562 Cells Piperazine Derivatives

Evidence-Backed Application Scenarios


P2X3 Antagonist Optimization for Pain and Respiratory Disorders

The direct class-level evidence for P2X3 antagonism makes this compound a high-value intermediate for synthesizing focused libraries of P2X3 antagonists . The compound's core structure is claimed in a patent for treating pain and respiratory disorders, providing a clear framework for developing novel, selective modulators with potential therapeutic applications [2]. Its electrophilic site allows for rapid diversification to explore the SAR around the P2X3 pharmacophore.

Antileukemic Agent Development via Scaffold Optimization

The validated antiproliferative activity against the K562 leukemia cell line for a close structural analog positions the target compound as a privileged scaffold for oncology research . By leveraging the reactive chloroacetyl group, scientists can synthesize a library of amide, amine, or thioether derivatives, systematically improving upon the established 10 µM baseline potency and potentially discovering novel mechanisms of action for hematological malignancies.

Selective ALK Kinase Probe and PROTAC Degrader Design

The target compound’s core structure provides a significant potency advantage against ALK kinase compared to its 2-thienylmethyl isomer, as demonstrated by a 2.3-fold improvement in IC50 in analogous structures . This establishes it as the preferred scaffold for developing ALK-targeting chemical probes. The chloroacetyl handle is an ideal attachment point for linkers used in PROTAC (Proteolysis Targeting Chimera) design, enabling the creation of bifunctional degraders for this clinically validated cancer target.

Application
Selection Property
Validation Focus
P2X3 Receptor Studies
Electrophilic handle for focused library synthesis
P2X3 antagonism endpoint review in ion channel assays
Leukemia Cell-Model Studies
Scaffold derivatization for cytotoxicity profiling
Cell proliferation endpoint in K562 and related models
ALK Degrader Probe Development
Chloroacetyl attachment point for bifunctional molecules
ALK degradation and pathway inhibition endpoints
Quote Request

Request a Quote for 2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.